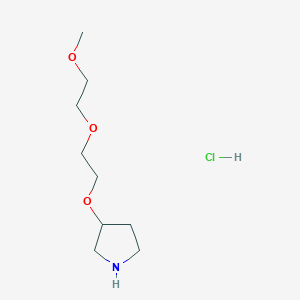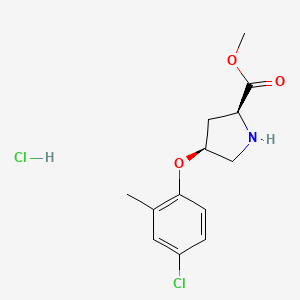
Acide 4-carboxy-2-chloro-3-méthylphénylboronique
Vue d'ensemble
Description
4-Carboxy-2-chloro-3-methylphenylboronic acid is a useful research compound. Its molecular formula is C8H8BClO4 and its molecular weight is 214.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Carboxy-2-chloro-3-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Carboxy-2-chloro-3-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de médicaments
L’acide 4-carboxy-2-chloro-3-méthylphénylboronique est utilisé dans la synthèse de divers médicaments, en particulier comme porteur de bore adapté à la thérapie de capture neutronique. Il est impliqué dans la conception de nouveaux médicaments et de dispositifs d’administration de médicaments en raison de sa stabilité et de sa réactivité dans des conditions physiologiques .
Catalyse
En catalyse, ce composé joue un rôle crucial en raison de sa capacité à former des complexes stables avec divers catalyseurs. Il est utilisé dans les réactions régiosélectives catalysées par des catalyseurs de dérivés de glucides et il a été démontré qu’il catalyse l’hydrothiolation régiosélective de nombreux 1-aryl-1,3-diènes terminaux .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . In this process, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex in a process known as transmetalation .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, thereby potentially affecting various biochemical pathways involving the synthesis of complex organic molecules .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions, the compound could contribute to the synthesis of complex organic molecules, which could have various downstream effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
4-Carboxy-2-chloro-3-methylphenylboronic acid plays a crucial role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is vital for the formation of biaryl compounds, which are common in pharmaceuticals and natural products.
Cellular Effects
The effects of 4-Carboxy-2-chloro-3-methylphenylboronic acid on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, which are crucial for cell signaling . Additionally, 4-Carboxy-2-chloro-3-methylphenylboronic acid can modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Carboxy-2-chloro-3-methylphenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition and activation . This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate certain enzymes by stabilizing their active conformations.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Carboxy-2-chloro-3-methylphenylboronic acid in laboratory settings are critical for its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and light . Long-term studies have shown that its effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
In animal models, the effects of 4-Carboxy-2-chloro-3-methylphenylboronic acid vary with different dosages. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
4-Carboxy-2-chloro-3-methylphenylboronic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For example, it can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effects on cellular function and metabolism.
Transport and Distribution
The transport and distribution of 4-Carboxy-2-chloro-3-methylphenylboronic acid within cells and tissues are essential for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of 4-Carboxy-2-chloro-3-methylphenylboronic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production.
Propriétés
IUPAC Name |
4-borono-3-chloro-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-4-5(8(11)12)2-3-6(7(4)10)9(13)14/h2-3,13-14H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFNXUFLYIBJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)O)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273371 | |
| Record name | Benzoic acid, 4-borono-3-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-31-3 | |
| Record name | Benzoic acid, 4-borono-3-chloro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-borono-3-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1488009.png)

![1-(1H-Pyrazolo[3,4-b]pyridin-1-yl)propan-2-one](/img/structure/B1488014.png)






![4-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488022.png)




